G|Aq/11 protein-IN-1

Gαq/11 inhibition Uveal melanoma Small molecule inhibitor

G|Aq/11 protein-IN-1 (compound F33) is a fully synthetic quinazoline derivative designed for efficient lead optimization. Unlike complex macrocyclic peptides, its amenable scaffold enables rapid analogue synthesis to improve potency and selectivity. It demonstrates dose-dependent suppression of YAP/ERK and anti-proliferative activity in GNAQ/GNA11-mutant UM cell lines (MP41 IC50 6.7 μM, 92.1 IC50 3.7 μM). Choose F33 for reproducible SAR studies and pathway interrogation without the accessibility constraints of natural products.

Molecular Formula C19H27N5
Molecular Weight 325.5 g/mol
Cat. No. B15137991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG|Aq/11 protein-IN-1
Molecular FormulaC19H27N5
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CCNCC4
InChIInChI=1S/C19H27N5/c1-2-6-14(7-3-1)21-18-16-8-4-5-9-17(16)23-19(24-18)22-15-10-12-20-13-11-15/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H2,21,22,23,24)
InChIKeyGNRIOPJKGQXDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G|Aq/11 protein-IN-1: Baseline Profile and Procurement Considerations for Gαq/11 Inhibition Research


G|Aq/11 protein-IN-1 (also designated compound F33) is a small-molecule inhibitor of the heterotrimeric G protein subunits Gαq and Gα11 [1]. It was identified through the design and synthesis of quinazoline derivatives as part of a drug discovery program targeting oncogenic Gαq/11 signaling in uveal melanoma [2]. The compound exhibits inhibitory activity against Gαq/11 proteins with an IC50 of 9.4 μM and demonstrates anti-tumor activity in vitro [1].

Why Generic Gαq/11 Inhibitor Substitution Is Not Viable for G|Aq/11 protein-IN-1-Dependent Studies


Gαq/11 inhibitors are a structurally diverse class with vastly different potencies, molecular targets, and physicochemical properties that preclude simple interchangeability. Macrocyclic depsipeptides like YM-254890 and FR900359 exhibit high potency (IC50 values in the nanomolar range) but are complex natural products with challenging synthesis and limited commercial availability [1]. Synthetic small molecules such as imidazopiperazine derivatives (GQ127, GQ262) offer alternative scaffolds with different activity profiles [2]. G|Aq/11 protein-IN-1 (compound F33) belongs to a distinct quinazoline chemotype, and its specific binding interactions, cellular permeability, and metabolic stability cannot be assumed to mirror those of other inhibitors. Substitution without experimental validation risks introducing confounds in potency, selectivity, or off-target effects that compromise experimental reproducibility and data interpretation.

G|Aq/11 protein-IN-1: Quantified Differential Evidence Against Closest Analogs and Alternatives


G|Aq/11 protein-IN-1 (F33) Exhibits Distinct Chemical Scaffold and Moderate Potency Relative to Macrocyclic Peptide Gαq/11 Inhibitors

G|Aq/11 protein-IN-1 (compound F33), a quinazoline derivative, demonstrates an IC50 of 9.4 μM against Gαq/11 proteins [1]. In contrast, the macrocyclic depsipeptide natural products YM-254890 and FR900359 exhibit potencies in the low nanomolar to sub-micromolar range, with YM-254890 showing an IC50 of <0.6 μM in platelet aggregation assays and FR900359 an IC50 of 32 nM [2][3]. This potency gap, while significant, is accompanied by a fundamental difference in chemical class: F33 is a synthetic small molecule amenable to facile medicinal chemistry optimization, whereas YM-254890 and FR900359 are structurally complex macrocycles requiring multistep total synthesis.

Gαq/11 inhibition Uveal melanoma Small molecule inhibitor

G|Aq/11 protein-IN-1 (F33) Demonstrates Comparable or Superior Cellular Activity in UM Cell Lines Relative to Other Synthetic Small Molecule Gαq/11 Inhibitors

In cell-based assays using uveal melanoma (UM) cell lines, G|Aq/11 protein-IN-1 (F33) inhibits proliferation with IC50 values of 6.7 μM in MP41 cells and 3.7 μM in 92.1 cells [1]. These values are more potent than the compound's isolated Gαq/11 protein IC50 (9.4 μM), suggesting favorable cellular permeability or additional cellular context-dependent mechanisms. For comparison, the synthetic small molecule GQ262 exhibits an IC50 of 5.1 μM in MP41 cells, while GQ127 displays an IC50 of 22.6 μM against Gαq/11 protein signaling [2]. F33 thus positions itself as having comparable or superior cellular efficacy among synthetic small molecule Gαq/11 inhibitors.

Uveal melanoma Cellular potency Small molecule inhibitor

G|Aq/11 protein-IN-1 (F33) Provides a Structurally Distinct Alternative to the Simplified YM-254890 Analog WU-07047 with Favorable Potency

WU-07047, a simplified analog of the macrocyclic peptide YM-254890, is a selective Gαq/11 inhibitor [1]. While exact potency values for WU-07047 are not widely reported, it is understood to be less potent than the parent compound YM-254890 (IC50 <0.6 μM) due to structural simplification [2]. G|Aq/11 protein-IN-1 (F33), with an IC50 of 9.4 μM, represents a completely distinct chemotype—a quinazoline derivative—that is fully synthetic and not derived from a natural product scaffold. This offers a distinct advantage for chemical optimization and patentability.

Gαq/11 inhibition Chemical scaffold comparison Synthetic accessibility

G|Aq/11 protein-IN-1 (F33) Engages Downstream Signaling Pathways in a Dose-Dependent Manner, Supporting On-Target Mechanism of Action

Treatment of uveal melanoma cells with G|Aq/11 protein-IN-1 (F33) resulted in a dose-dependent suppression of downstream effectors of Gαq/11 signaling, including Yes-associated protein (YAP) and extracellular signal-regulated kinase (ERK) [1]. This on-target mechanistic validation is critical for distinguishing specific Gαq/11 inhibition from off-target cytotoxicity. Similar pathway suppression has been reported for other Gαq/11 inhibitors like GQ127 and GQ262 [2][3], but the data for F33 provides direct evidence of its ability to modulate these key oncogenic signaling nodes in UM cells.

Gαq/11 signaling YAP/ERK pathway Target engagement

Optimal Application Scenarios for G|Aq/11 protein-IN-1 Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization and Scaffold Diversification

As a fully synthetic quinazoline derivative with moderate Gαq/11 inhibitory activity (IC50 9.4 μM) and demonstrated cellular efficacy (MP41 IC50 6.7 μM, 92.1 IC50 3.7 μM), G|Aq/11 protein-IN-1 serves as an ideal starting point for structure-activity relationship (SAR) studies and lead optimization [1]. Unlike the synthetically challenging macrocyclic peptides YM-254890 and FR900359, F33 is amenable to efficient analog synthesis, enabling rapid exploration of chemical space to improve potency, selectivity, and drug-like properties [2].

Cellular Target Validation and Signaling Pathway Dissection in Uveal Melanoma

F33's ability to suppress downstream effectors YAP and ERK in a dose-dependent manner validates its utility as a chemical probe for dissecting Gαq/11 signaling pathways in UM cell models [1]. Its moderate potency allows for careful titration of target engagement without immediate saturation, facilitating studies on pathway dynamics and feedback mechanisms [2].

Comparative Efficacy Studies Against Oncogenic Gαq/11 Mutants

Given its demonstrated anti-proliferative activity in MP41 and 92.1 UM cell lines (which harbor oncogenic GNAQ/GNA11 mutations), F33 can be employed in comparative studies alongside other synthetic small molecule inhibitors like GQ262 and GQ127 to evaluate differential sensitivities and resistance mechanisms [1][2].

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